molecular formula C6H11N3 B1608549 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine CAS No. 23230-39-9

1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine

Cat. No.: B1608549
CAS No.: 23230-39-9
M. Wt: 125.17 g/mol
InChI Key: VANQIHUBDZAOOM-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine, typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method involves the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the oxidative condensation of ketones and amidines under basic conditions .

Industrial Production Methods: Industrial production methods for imidazole derivatives often utilize scalable and efficient synthetic routes. These methods may involve the use of molecular oxygen for oxidation and subsequent cyclization reactions to produce the desired imidazole compounds in high yields .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzyme activity and catalysis. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine is unique due to its N,N-dimethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with biological targets, making it a valuable compound in various applications .

Properties

IUPAC Name

1-imidazol-1-yl-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-8(2)6-9-4-3-7-5-9/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANQIHUBDZAOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397044
Record name 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23230-39-9
Record name 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Imidazole (5 g, 73.5 mmol) and dimethylamine hydrochloride (6 g, 73.5 mmol) were stirred in water (12.5 mL) at room temperature. The solution was gradually acidified to pH 5 by the addition of conc. aqueous HCl. A solution of formaldehyde (37% in water; 6.05 mL, 80.8 mmol) was added and the mixture was left to stand for 16 hours. Then it was basified with an excess of 20% KOH solution (˜40 mL) and K2CO3 (˜6 g) was added to salt out the organics. This mixture was extracted with CHCl3 (3×40 mL) and dried over anhydrous K2CO3. The solution was filtered and the solvent removed under vacuum. The crude (˜12 g) was distilled under reduced pressure (bp=63° C. at 0.1 mbar) to yield Imidazol-1-ylmethyl-dimethyl-amine as a colourless oil (6.1 g, 66%). 1H NMR (400 MHz, CDCl3): 7.51 (1H, s), 7.02 (2H, bs), 4.67 (2H, s), 2.29 (6H, s).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
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reactant
Reaction Step One
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Quantity
12.5 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
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6.05 mL
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reactant
Reaction Step Three
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Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
6 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Imidazole (20.4 g, 0.3 mole) and 26 g (0.3 mole) of dimethylamine hydrochloride were stirred with 50 mL of water and the cooled solution adjusted to pH 4.97 with concentrated hydrochloric acid. A 37% solution of formaldehyde (27 g, 0.33 mole) was added and the mixture allowed to stand three days. The pH was adjusted to 14 with 20% aqueous potassium hydroxide before the product was salted out by adding solid K2CO3. The organics were extracted with methylene chloride, dried (K2CO3) and evaporated at reduced pressure. The residue was distilled in a Kugelrohr apparatus at 0.1 mm and 95° C. and gave 30.8 g (83%) of pure product.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
27 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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